molecular formula C14H12BrClN4O B8743579 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6(11H)-one CAS No. 189393-17-7

8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6(11H)-one

Cat. No. B8743579
M. Wt: 367.63 g/mol
InChI Key: XTNKGNXBMWKAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6(11H)-one is a useful research compound. Its molecular formula is C14H12BrClN4O and its molecular weight is 367.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6(11H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6(11H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

189393-17-7

Product Name

8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6(11H)-one

Molecular Formula

C14H12BrClN4O

Molecular Weight

367.63 g/mol

IUPAC Name

13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H12BrClN4O/c1-3-20-12-9(6-8(15)7-17-12)14(21)19(2)10-4-5-11(16)18-13(10)20/h4-7H,3H2,1-2H3

InChI Key

XTNKGNXBMWKAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid NaH (60% oil dispersion, 3.46 g, 86.1 mmol) was added over 30 min to a solution of 8-bromo-2-chloro-5,11-dihydro-11-ethyl-6H-dipyrido[3,2-b:2′,3′-e] [1,4]diazepin-6-one (23.4 g, 66.3 mmol) in DMF (220 mL) at 50° C. The mixture was stirred at 50° C. for 1 h then was allow to cool to room temperature. The mixture was poured into water (1 L) and the resulting suspension was filtered. The solid was successively washed with water and hexane then dried under reduced pressure to give the title compound (23.0 g, 94% yield).
Name
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
8-bromo-2-chloro-5,11-dihydro-11-ethyl-6H-dipyrido[3,2-b:2′,3′-e] [1,4]diazepin-6-one
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
94%

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